Product packaging for Methyl 3-(N-allylamino)propionate(Cat. No.:CAS No. 37732-74-4)

Methyl 3-(N-allylamino)propionate

Cat. No.: B016534
CAS No.: 37732-74-4
M. Wt: 143.18 g/mol
InChI Key: DEYVYXCZEYFXJG-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Ester Chemistry

Amino acid esters are derivatives of amino acids where the carboxylic acid group is converted into an ester. This modification is crucial as it protects the carboxyl group from participating in unwanted side reactions during chemical synthesis, while the amino group remains available for transformations. Methyl 3-(N-allylamino)propionate is a derivative of β-alanine, an isomer of the proteinogenic amino acid alanine. Unlike α-amino acids, which have the amino group on the carbon adjacent to the carboxyl group, β-amino acids have the amino group on the second carbon. This structural difference imparts unique conformational properties to molecules derived from them. The esterification of the carboxyl group in N-allyl-β-alanine to give this compound enhances its solubility in organic solvents and makes it a suitable substrate for various coupling reactions.

Significance in Contemporary Organic Synthesis and Chemical Research

The significance of this compound in modern organic synthesis stems from its trifunctional nature. The presence of a nucleophilic secondary amine, an electrophilic ester, and a reactive allyl group allows for its participation in a wide array of chemical reactions. This versatility makes it an attractive starting material for the synthesis of diverse molecular scaffolds, including polymers, and other complex organic molecules.

A common and efficient method for the synthesis of this compound is the Michael addition of allylamine (B125299) to methyl acrylate (B77674). nih.govresearchgate.net This reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. Modern synthetic methodologies, such as the use of microwave irradiation, have been shown to significantly accelerate this type of reaction, leading to higher yields and purity of the desired product in shorter reaction times. nih.govresearchgate.netnih.gov

The allyl group, in particular, is a versatile functional handle. It can undergo a variety of transformations, including oxidation, reduction, and addition reactions across the double bond. Furthermore, the nitrogen atom can be engaged in various coupling reactions, and the ester group can be hydrolyzed or converted to other functional groups. This multifunctionality allows for the stepwise or orthogonal functionalization of the molecule, providing access to a broad range of derivatives.

Structural Features and Reactive Sites of this compound for Synthetic Design

The synthetic utility of this compound is directly linked to its distinct structural features and the reactivity of its functional groups. Understanding these aspects is crucial for designing synthetic routes that leverage this compound as a key building block.

The molecule possesses three primary reactive sites:

The Secondary Amine: The nitrogen atom is nucleophilic and can participate in reactions such as acylation, alkylation, and arylation. It can also be involved in the formation of heterocyclic compounds.

The Ester Group: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack. This allows for hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol.

The Allyl Group: The carbon-carbon double bond of the allyl group is a site of unsaturation that can undergo a wide range of reactions. These include hydrogenation to the corresponding propyl group, hydrohalogenation, epoxidation, dihydroxylation, and polymerization. The allylic position is also susceptible to radical substitution.

The strategic manipulation of these reactive sites allows for the incorporation of this compound into larger molecules and the synthesis of a variety of functionalized products.

Below are tables detailing the key structural and reactive characteristics of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 37732-74-4
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Synonyms N-2-Propen-1-yl-β-alanine methyl ester, Methyl 3-(prop-2-en-1-ylamino)propanoate

Table 2: Key Reactive Sites and Potential Transformations

Reactive SiteType of ReactivityPotential Reactions
Secondary Amine (-NH-) NucleophilicAcylation, Alkylation, Arylation, Cyclization
Ester (-COOCH₃) ElectrophilicHydrolysis, Amidation, Reduction, Transesterification
Allyl Group (-CH₂CH=CH₂) Unsaturation, Allylic PositionHydrogenation, Halogenation, Epoxidation, Dihydroxylation, Polymerization, Radical Substitution

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B016534 Methyl 3-(N-allylamino)propionate CAS No. 37732-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(prop-2-enylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-5-8-6-4-7(9)10-2/h3,8H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYVYXCZEYFXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618508
Record name Methyl N-prop-2-en-1-yl-beta-alaninate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37732-74-4
Record name N-2-Propen-1-yl-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37732-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-prop-2-en-1-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Organic Transformations of Methyl 3 N Allylamino Propionate

Reactions Involving the Ester Functionality

The ester group in Methyl 3-(N-allylamino)propionate is susceptible to attack by various nucleophiles at the electrophilic carbonyl carbon, leading to substitution or reduction products.

Nucleophilic Acyl Substitution Reactions (e.g., aminolysis, transesterification)

Nucleophilic acyl substitution is a fundamental reaction of esters. nih.govnih.gov This process involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the methoxy (B1213986) group and form a new carbonyl compound. nih.gov

Aminolysis: The reaction of this compound with ammonia, primary, or secondary amines leads to the formation of the corresponding amides. This reaction, known as aminolysis, is a common method for amide synthesis. masterorganicchemistry.comlibretexts.org The reaction typically requires heating or catalytic activation to proceed at a reasonable rate. The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol. libretexts.org

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. byjus.com For instance, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 3-(N-allylamino)propionate and methanol. The reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive the reaction to completion. byjus.com

Table 1: Examples of Nucleophilic Acyl Substitution Reactions
ReactantReagentProductReaction Type
This compoundAmmonia (NH₃)3-(N-allylamino)propanamideAminolysis
This compoundEthanol (CH₃CH₂OH), H⁺Ethyl 3-(N-allylamino)propionateTransesterification

Reduction Reactions of the Ester Moiety

The ester functionality of this compound can be reduced to a primary alcohol using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is capable of reducing esters to primary alcohols. byjus.comyoutube.commasterorganicchemistry.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would yield 3-(N-allylamino)propan-1-ol. byjus.comyoutube.com It is important to note that LiAlH₄ is a very reactive and non-selective reagent that can also reduce other functional groups if present. masterorganicchemistry.com

Table 2: Reduction of the Ester Moiety
ReactantReagentProduct
This compound1. LiAlH₄, Et₂O2. H₂O3-(N-allylamino)propan-1-ol

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles and bases that readily react with esters. libretexts.org

Grignard Reagents (RMgX): The reaction of an ester with a Grignard reagent typically results in the formation of a tertiary alcohol. youtube.com This occurs because the initial nucleophilic addition of the Grignard reagent to the ester carbonyl forms a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. Therefore, treatment of this compound with two equivalents of a Grignard reagent, followed by an acidic workup, would produce a tertiary alcohol where two identical R groups from the Grignard reagent have been added to the carbonyl carbon.

Organolithium Reagents (RLi): Similar to Grignard reagents, organolithium reagents also add twice to esters to yield tertiary alcohols. masterorganicchemistry.com However, under specific conditions, particularly at low temperatures, it is sometimes possible to isolate the ketone intermediate from the reaction of an organolithium reagent with an ester.

Table 3: Reactions with Organometallic Reagents
ReactantReagentIntermediate ProductFinal Product (after workup)
This compound2 eq. CH₃MgBr, Et₂O4-(N-allylamino)butan-2-one2-Methyl-4-(N-allylamino)pentan-2-ol
This compound2 eq. PhLi, THF1-Phenyl-3-(N-allylamino)propan-1-one1,1-Diphenyl-3-(N-allylamino)propan-1-ol

Reactions Involving the N-Allylamino Moiety

The N-allylamino group offers two sites of reactivity: the nitrogen atom and the carbon-carbon double bond of the allyl group.

Transformations at the Nitrogen Atom (e.g., alkylation, acylation, condensation)

The nitrogen atom in this compound is nucleophilic and can participate in various bond-forming reactions.

N-Alkylation: The secondary amine can be alkylated using alkyl halides. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Over-alkylation to form a quaternary ammonium (B1175870) salt can be a side reaction, but conditions can often be optimized to favor mono-alkylation. researchgate.net For instance, reacting this compound with methyl iodide in the presence of a non-nucleophilic base would yield Methyl 3-(N-allyl-N-methylamino)propionate.

N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides to form N-substituted amides. beilstein-journals.org This reaction is generally facile and proceeds under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. For example, treatment with acetyl chloride would afford Methyl 3-(N-acetyl-N-allylamino)propionate.

Condensation Reactions: The secondary amine can undergo condensation reactions with aldehydes or ketones to form imines or enamines. For example, reaction with a ketone in the presence of a dehydrating agent or under conditions that remove water will lead to the corresponding enamine. These types of reactions are fundamental in the synthesis of more complex nitrogen-containing molecules. youtube.comorganic-chemistry.org

Table 4: Transformations at the Nitrogen Atom
ReactantReagentProductReaction Type
This compoundMethyl Iodide (CH₃I), K₂CO₃Methyl 3-(N-allyl-N-methylamino)propionateN-Alkylation
This compoundAcetyl Chloride (CH₃COCl), PyridineMethyl 3-(N-acetyl-N-allylamino)propionateN-Acylation
This compoundAcetone, Dean-StarkMethyl 3-(N-allyl-N-(prop-1-en-2-yl)amino)propanoateCondensation (Enamine formation)

Reactions Involving the Allyl Group (C=C Double Bond)

The carbon-carbon double bond in the allyl group is susceptible to a variety of addition reactions.

Epoxidation: The double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to form an epoxide. mdpi.com This reaction would convert this compound into Methyl 3-(N-(oxiran-2-ylmethyl)amino)propanoate. Epoxides are versatile intermediates that can be opened by various nucleophiles. nih.gov

Hydroformylation: This industrial process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst and a mixture of carbon monoxide and hydrogen (syngas). researchgate.net Depending on the reaction conditions and catalysts used, hydroformylation of the allyl group can lead to the formation of either a linear or a branched aldehyde. researchgate.net

Allylation: The allyl group itself can be used in palladium-catalyzed allylation reactions, where it can be transferred to a nucleophile. nih.gov This type of reaction showcases the utility of the allyl group as a reactive handle for further functionalization.

Table 5: Reactions of the Allyl Group
ReactantReagentProductReaction Type
This compoundm-CPBA, CH₂Cl₂Methyl 3-(N-(oxiran-2-ylmethyl)amino)propanoateEpoxidation
This compoundCO, H₂, Rh catalystMixture of Methyl 3-(N-(4-oxobutyl)amino)propanoate and Methyl 3-(N-(3-oxobutan-2-yl)amino)propanoateHydroformylation
Electrophilic Addition Reactions

The double bond of the allyl group is susceptible to attack by electrophiles. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of allylic systems suggests it would readily undergo reactions such as halogenation, hydrohalogenation, and hydration under appropriate conditions. The presence of the neighboring amino and ester groups could influence the regioselectivity of these additions.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

The alkene of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.gov For instance, in the presence of a 1,3-dipole, such as an azomethine ylide, the allyl group can undergo a [3+2] cycloaddition to form substituted pyrrolidines. wikipedia.orgnih.gov Azomethine ylides can be generated in situ from various precursors, including the ring-opening of aziridines or the condensation of α-amino acids with aldehydes. nih.govnih.gov The reaction proceeds via a concerted mechanism, and its regioselectivity can often be predicted using frontier molecular orbital theory. wikipedia.org

Domino reactions involving the in-situ formation of an azomethine ylide followed by its 1,3-dipolar cycloaddition to an alkyne have been used to synthesize 2-fluoropyrrole derivatives. rsc.org This highlights the potential for this compound to participate in similar cascade sequences to build complex heterocyclic frameworks.

Olefin Metathesis Reactions and Applications

Olefin metathesis has become a fundamental transformation in organic synthesis, and the allyl group of this compound makes it a suitable substrate for such reactions. researchgate.netnih.gov Ring-closing metathesis (RCM) of a diallylated derivative of an amino acid ester can lead to the formation of cyclic amines, such as pyrrolines. organic-chemistry.org These reactions are typically catalyzed by well-defined ruthenium-based catalysts, like the Grubbs or Hoveyda-Grubbs catalysts. harvard.edusigmaaldrich.com

The general mechanism for olefin metathesis involves the reaction of the alkene with a metal alkylidene catalyst to form a metallacyclobutane intermediate. nih.gov This intermediate can then undergo a retro [2+2] cycloaddition to yield new olefinic products and regenerate the catalyst. beilstein-journals.org For RCM to be effective, the removal of a volatile byproduct, such as ethylene, often drives the reaction to completion. organic-chemistry.orgharvard.edu

Microwave heating has been shown to accelerate cross-metathesis reactions of N-allyl amino acid substrates, leading to the formation of olefin homodimers. researchgate.net Furthermore, the presence of heteroatoms, such as the nitrogen in the amino group, can influence the rate and selectivity of metathesis reactions. beilstein-journals.org

Table 1: Examples of Olefin Metathesis Reactions

Reaction Type Substrate Type Catalyst Product Type Ref.
Ring-Closing Metathesis (RCM) Diallylated amines Grubbs catalyst Pyrrolines organic-chemistry.org
Cross-Metathesis (CM) N-allyl amino acid substrates Ruthenium catalysts Olefin homodimers researchgate.net
Ring-Closing Enyne Metathesis (RCEYM) Enynes Ruthenium catalysts Dienes thieme-connect.de
Palladium-Catalyzed Allylation Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the allyl group can participate in or be installed via these methods. While direct palladium-catalyzed allylations using this compound as the allyl source are not explicitly detailed, the synthesis of related α-allyl amino esters has been achieved through the palladium-catalyzed allylation of α-chloro glycinates. nih.govnih.gov This suggests the reverse reaction, where the allyl group of a molecule like this compound could be transferred, is mechanistically plausible under the right conditions.

The classic Tsuji-Trost allylic substitution involves the reaction of a nucleophile with an allylic electrophile in the presence of a palladium(0) catalyst. nih.gov Conversely, the concept of "umpoled" reactivity allows for π-allyl intermediates to act as nucleophiles. rsc.org This reversal of reactivity has been instrumental in developing catalytic enantioselective allylations of carbonyl compounds and imines. rsc.org

Tandem reactions combining palladium-catalyzed allylic substitution with other cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed to create diverse and complex molecules in a single pot. nih.gov These processes often rely on the same palladium catalyst to promote both transformations. nih.gov

Tandem and Cascade Reactions Utilizing Multiple Functional Groups

The presence of both an amine and an alkene in this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation. mdpi.com Such processes are highly efficient as they reduce the number of synthetic steps and purification procedures. mdpi.com

For example, a tandem sequence involving a Mukaiyama aldol (B89426) reaction followed by a free radical reduction has been used to synthesize propionate (B1217596) motifs with high diastereoselectivity. nih.govresearchgate.net Another powerful cascade is the aza-Cope/Mannich reaction, which can rapidly construct complex cyclic molecules. wikipedia.org

In the context of metathesis, tandem processes are also prevalent. A one-pot ring-closing metathesis/oxidation/1,3-dipolar cycloaddition cascade has been applied to prepare isoindolo[2,1-a]quinoline derivatives from N-allyl-N-benzylanilines. mdpi.com Similarly, a tandem Claisen rearrangement/Wittig olefination/cyclization sequence provides access to 8-allylcoumarins, which can then undergo further transformations like RCM. nih.gov

Molecular Rearrangements Involving Allyl and Amino Groups

The N-allyl amine functionality within this compound is pre-disposed to undergo sigmatropic rearrangements, most notably the aza-Cope rearrangement. wikipedia.orgnih.gov The aza-Cope rearrangement is a mdpi.commdpi.com-sigmatropic shift that interconverts N-allyl enamines or their corresponding iminium ions. wikipedia.orgnih.gov

The cationic 2-aza-Cope rearrangement is particularly facile, often occurring at temperatures 100-200 °C lower than the all-carbon Cope rearrangement. wikipedia.org This is attributed to the presence of the charged nitrogen atom, which lowers the activation barrier. wikipedia.org In some cases, the rearrangement can be highly stereospecific, proceeding through a concerted suprafacial mdpi.commdpi.com mechanism. nih.gov For example, the rearrangement of certain N-allyl enammonium quaternary salts has been shown to proceed with over 98% stereospecificity. nih.gov However, minor non-concerted pathways can sometimes lead to a loss of stereospecificity. nih.gov

These rearrangements can be a key step in more complex transformations. For instance, carbocyclization cascades of allyl ketenimines can be initiated by a thermal aza-Claisen rearrangement of N-phosphoryl-N-allyl-ynamides. researchgate.net

Methyl 3 N Allylamino Propionate As a Synthetic Building Block

Construction of Nitrogen-Containing Heterocyclic Systems

The intrinsic functionalities of methyl 3-(N-allylamino)propionate make it a suitable precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many biologically active compounds and pharmaceuticals. kit.edu The presence of both a nucleophilic secondary amine and an electrophilic ester, along with the reactive allyl group, allows for a range of cyclization strategies.

Key reactions involving this building block include:

Aza-Michael Addition: The secondary amine can participate in aza-Michael additions to α,β-unsaturated systems. masterorganicchemistry.comnih.gov This reaction is fundamental for forming carbon-nitrogen bonds and can be a key step in building larger heterocyclic frameworks. masterorganicchemistry.comnih.gov

Intramolecular Cyclization: Following initial reactions, the propionate (B1217596) backbone can be manipulated to facilitate intramolecular cyclization, leading to the formation of saturated nitrogen heterocycles like piperidones and pyrrolidones. researchgate.netresearchgate.netnih.gov For instance, the Dieckmann condensation or related cyclizations can be employed to form a new ring by reacting the ester with another functional group within the same molecule.

Multicomponent Reactions (MCRs): This compound is a potential substrate for MCRs, where three or more reactants combine in a single step to form a complex product. nih.govfrontiersin.org Such reactions are highly efficient for generating molecular diversity and can be used to construct elaborate heterocyclic systems in a single synthetic operation. nih.govfrontiersin.org

The synthesis of piperidones, for example, often involves the reaction of a β-amino ester with other components in a multicomponent reaction, showcasing the utility of structures like this compound. jocpr.com Similarly, pyrrolidinone derivatives can be synthesized through various routes, including the reductive cyclization of suitable precursors. nih.govgoogle.comgoogleapis.com

The table below summarizes some of the heterocyclic systems that can be potentially synthesized using this compound as a starting material, along with the key reaction types involved.

Heterocyclic SystemKey Reaction Type(s)Potential Synthetic Utility
Piperidones Aza-Michael Addition, Intramolecular Cyclization, Multicomponent ReactionsPrecursors for pharmaceuticals and biologically active compounds. researchgate.netjocpr.com
Pyrrolidones Reductive Cyclization, Intramolecular AminationImportant intermediates in organic synthesis. nih.govgoogle.comgoogleapis.com
Azoles Multicomponent Reactions, CyclocondensationCore structures in medicinal chemistry. rsc.org
Other N-Heterocycles Catalytic Dehydrative CyclizationDiverse applications in materials science and drug discovery. pitt.edu

Role in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in this compound makes it a useful intermediate in the synthesis of more complex organic molecules. The allyl group can be functionalized in numerous ways, including oxidation, reduction, and addition reactions, to introduce new functional groups and stereocenters. The secondary amine and ester groups provide handles for further synthetic transformations, such as amide bond formation, reduction to alcohols, and alkylation.

For example, the core structure of this compound can be incorporated into larger molecules through sequential reactions that build upon its existing framework. The initial aza-Michael addition product can be further elaborated, or the allyl group can be used as a linchpin to connect different parts of a molecule.

Precursor for the Elaboration of Multifunctional Organic Scaffolds

A key application of this compound is as a precursor for creating multifunctional organic scaffolds. mdpi.com These scaffolds are molecular frameworks that can be derivatized at multiple points to generate a library of related compounds for applications in drug discovery and materials science. mdpi.com

The three distinct functional groups of this compound allow for orthogonal chemical modifications, where each group can be reacted selectively without affecting the others. For instance:

The secondary amine can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions.

The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, or reduced to a primary alcohol.

The allyl group can undergo a variety of transformations, including ozonolysis, dihydroxylation, epoxidation, and Heck coupling, to introduce further diversity.

This ability to be selectively functionalized at three different points makes this compound a valuable tool for building complex and diverse molecular architectures.

Integration into Peptoid and Peptide Mimetic Synthesis Strategies

Peptoids and peptide mimetics are classes of molecules that mimic the structure and function of peptides but often have improved properties, such as enhanced stability and oral bioavailability. The N-substituted glycine (B1666218) backbone of peptoids makes them resistant to proteolytic degradation.

This compound can be envisioned as a building block in the synthesis of β-peptoids or other peptide mimetics. The secondary amine allows for its incorporation into a growing oligomer chain, while the propionate backbone introduces a different spacing between side chains compared to standard α-amino acids. The allyl group serves as a versatile side chain that can be post-synthetically modified to introduce a wide range of functionalities.

The general approach would involve coupling the carboxylic acid derived from this compound with the amine of another building block, or vice versa. The resulting oligomers would have a polyamide backbone with the allyl side chains positioned at regular intervals.

Theoretical and Mechanistic Investigations of Methyl 3 N Allylamino Propionate Reactivity

Computational Studies on Reaction Mechanisms

The formation of Methyl 3-(N-allylamino)propionate typically proceeds through the aza-Michael addition of allylamine (B125299) to methyl acrylate (B77674). auburn.edunih.gov Computational chemistry offers powerful tools to elucidate the intricate details of this reaction mechanism.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are instrumental in modeling the aza-Michael addition reaction. rsc.orgresearchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to investigate the electronic structure and energetics of reactants, intermediates, transition states, and products. rsc.orgnih.gov These calculations can predict the feasibility of the reaction and provide insights into the electronic effects governing the process.

For instance, in analogous aza-Michael reactions, DFT studies have shown that the reaction can proceed through a concerted or a stepwise mechanism. The reaction is often facilitated by a catalyst, and computational models can help in understanding the role of the catalyst in lowering the activation energy. nih.gov High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster methods (CCSD(T)), have been applied to study the conformational energetics of allylamine, a key reactant in the synthesis of this compound. acs.orgnih.gov These studies reveal the subtle energy differences between various conformers, which can influence the reaction pathway. acs.orgnih.gov

Transition State Analysis and Energy Profile Determinations

A critical aspect of computational studies is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. Transition state analysis provides the activation energy of the reaction, a key determinant of the reaction rate. For the aza-Michael addition, computational models can locate the transition state structure for the nucleophilic attack of the amine on the activated alkene. nih.gov

The energy profile of the reaction, which maps the energy changes as the reaction progresses from reactants to products, can be constructed from these calculations. This profile reveals whether the reaction is exothermic or endothermic and provides the activation energies for each step. In many aza-Michael additions, the carbon-carbon bond formation is the rate-determining step. nih.govnih.gov Experimental kinetic isotope effects can be compared with computationally predicted values to validate the proposed transition state structure. nih.gov

Table 1: Illustrative Energy Data for a Generic Aza-Michael Reaction (Hypothetical Data)

SpeciesRelative Energy (kcal/mol)
Reactants (Amine + Acrylate)0.0
Transition State+15.2
Intermediate-5.8
Product-21.4

This table presents hypothetical data to illustrate the typical energy profile of an aza-Michael reaction.

Consideration of Solvation Effects and Dispersion Corrections in Theoretical Models

The inclusion of solvent effects is crucial for accurate theoretical predictions, as most reactions are carried out in a solvent. nih.gov Solvation models can be broadly categorized as explicit or implicit. Explicit models involve including individual solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. youtube.comacs.org The Solvation Model based on Density (SMD) is another widely used implicit model that has shown good accuracy. nih.gov

Dispersion corrections are also important, especially for systems where weak interactions, such as van der Waals forces, play a significant role. These corrections can be added to standard DFT functionals to improve the accuracy of the calculated energies and geometries.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound significantly influence its reactivity. Molecular modeling techniques are employed to explore the conformational landscape of this molecule.

The conformational analysis of the allylamine precursor is particularly important. High-level ab initio calculations have identified five distinct conformers of allylamine. acs.orgnih.gov The relative energies of these conformers are very close, indicating that multiple conformations can be populated at room temperature. acs.orgnih.gov The specific conformation of the allylamine as it approaches the methyl acrylate can influence the stereochemical outcome of the reaction.

Table 2: Calculated Relative Energies of Allylamine Conformers

ConformerRelative Energy (cm⁻¹) (MP2/aug-cc-pVQZ)
cis-trans0
gauche-trans103
cis-gauche135
gauche-gauche50

Data sourced from Galabov, B., et al. (2008). acs.orgnih.gov

Structure-Reactivity Relationship Studies

Structure-reactivity relationships aim to correlate the chemical structure of reactants with their reaction rates and equilibrium constants. In the context of the aza-Michael addition to form this compound, the electrophilicity of the methyl acrylate and the nucleophilicity of the allylamine are key factors.

Studies on related aza-Michael reactions have shown that the reaction rate is sensitive to the electronic and steric properties of both the amine and the acrylate. researchgate.netupc.edu For instance, electron-withdrawing groups on the acrylate enhance its electrophilicity and generally increase the reaction rate. Conversely, bulky substituents on either the amine or the acrylate can sterically hinder the reaction. The basicity of the amine also plays a crucial role; more basic amines are generally more nucleophilic and react faster. nih.gov

The relationship between the pKa of the amine and the logarithm of the rate constant (a Brønsted-type correlation) can provide insights into the degree of bond formation in the transition state. researchgate.net

Advanced Synthetic Strategies and Emerging Research Directions

Applications in Flow Chemistry and Continuous Processing

The adoption of flow chemistry for the synthesis and transformation of molecules like Methyl 3-(N-allylamino)propionate offers significant advantages over traditional batch processing. nih.gov Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved yields, and greater scalability. nih.govnih.gov

While specific examples detailing the flow synthesis of this compound are not yet widespread in the literature, the principles of flow chemistry are highly applicable to its production and subsequent reactions. For instance, the Michael addition of allylamine (B125299) to methyl acrylate (B77674), a common route to this compound, could be efficiently performed in a flow system. This would allow for precise control of the exothermic reaction and minimize the formation of byproducts.

Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical intermediates. For this compound, this translates to the development of more sustainable and environmentally benign synthetic methods. Key areas of focus include the use of greener solvents, atom-economical reactions, and catalytic processes that minimize waste.

One promising green approach is the use of solvents like propylene (B89431) carbonate, which is considered a more environmentally friendly alternative to traditional solvents like dichloromethane (B109758) and DMF. rsc.org Research has demonstrated the successful application of propylene carbonate in peptide synthesis, highlighting its potential for similar amine-based reactions involved in the synthesis of this compound. rsc.org

Furthermore, enzymatic or chemo-enzymatic methods could offer a highly selective and green route to this compound and its derivatives. Biocatalysis often proceeds under mild conditions in aqueous media, significantly reducing the environmental impact. While specific enzymes for the direct synthesis of this compound may not be readily available, the broader field of biocatalysis is rapidly advancing, suggesting future potential.

Photoredox and Electrochemical Applications in Reactions Involving this compound

Visible light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling challenging bond formations under mild conditions. nih.govgrantome.com This methodology could be applied to various transformations of this compound. The allyl group, for instance, is a prime candidate for photoredox-mediated additions and functionalizations. Similarly, the nitrogen atom could participate in photoredox-catalyzed C-N bond-forming reactions. While direct applications on this compound are still emerging, the general principles of photoredox catalysis suggest a wide range of potential transformations, such as allylic C-H functionalization or the addition of radical species across the double bond. nih.gov

Electrochemistry offers another sustainable and powerful platform for organic synthesis. nih.gov Electrochemical methods can generate reactive intermediates with high selectivity, often avoiding the need for harsh chemical oxidants or reductants. nih.gov In the context of this compound, electrochemical oxidation could potentially lead to polymerization through the nitrogen atom, similar to the electropolymerization of 3-(N-alkylamino)thiophenes. researchgate.net This could open up new avenues for the creation of novel conductive polymers. Additionally, electrochemical methods could be employed for selective oxidations or reductions at either the allyl or the ester functionality, depending on the reaction conditions.

Development of Novel Functional Materials from this compound Scaffolds

The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel functional materials. The presence of both a polymerizable allyl group and a modifiable ester group allows for the creation of a diverse range of polymeric and supramolecular structures.

The allyl group can participate in various polymerization reactions, including radical, cationic, and coordination polymerization, to yield functional polymers. These polymers could find applications as coatings, adhesives, or drug delivery vehicles. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to crosslink the polymer chains or to attach other functional molecules.

Furthermore, the amino acid-like structure of the hydrolyzed form of this compound suggests its potential use in the development of biomaterials. Amino acids and their derivatives are known to self-assemble into well-defined nanostructures, which can be used as scaffolds for tissue engineering or as carriers for drug delivery. beilstein-journals.org The ability to create porous scaffolds from polymers is crucial for applications in bone and tissue engineering, allowing for cell infiltration and nutrient transport. nih.govmdpi.com The development of biobased polymers is also a significant area of research, with a focus on creating sustainable alternatives to petroleum-derived plastics. mdpi.com

Exploration of Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—the nitrogen atom, the allyl double bond, and the ester group—presents both a challenge and an opportunity for synthetic chemists. The development of highly chemo- and regioselective transformations is crucial for unlocking the full synthetic potential of this molecule.

For example, selective reactions at the allyl group without affecting the amino or ester functionalities would allow for the introduction of new functional groups. This could be achieved through carefully chosen catalysts and reaction conditions. Similarly, selective modification of the nitrogen atom, such as through N-alkylation or N-acylation, while leaving the allyl group intact, would provide access to a variety of derivatives with different properties.

Q & A

Basic: What are the optimal reaction conditions for synthesizing Methyl 3-(N-allylamino)propionate, and how can purity be ensured?

Answer:
Synthesis typically involves a two-step nucleophilic substitution. First, allylamine reacts with a propionitrile derivative (e.g., 3-butenenitrile) under heating (35°C for 48 hours) to form (N-allylamino)propionitrile. Subsequent alkylation with benzyl bromide in acetonitrile (MeCN) in the presence of K₂CO₃ (12 hours, room temperature) yields the target compound. Purity is ensured via vacuum distillation to remove volatile byproducts, followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization via IR (nitrile stretch at ~2240 cm⁻¹), ¹H/¹³C NMR (δ ~2.5–3.5 ppm for methylene groups), and MS (m/z corresponding to molecular ion [M+H]⁺) validates structural integrity .

Advanced: How can conflicting NMR data be resolved when characterizing this compound derivatives?

Answer:
Conflicting NMR signals, such as overlapping proton resonances or ambiguous coupling patterns, can be resolved using advanced techniques:

  • 2D NMR (COSY, HSQC): Identifies scalar coupling networks and assigns protons to specific carbons.
  • Variable Temperature NMR: Reduces signal broadening caused by dynamic processes (e.g., hindered rotation of the allyl group).
  • Computational Modeling: DFT-based chemical shift predictions (using software like Gaussian or ORCA) cross-validate experimental data. For example, allyl group protons may exhibit distinct splitting patterns depending on steric hindrance .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Critical protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors (acute toxicity category 4).
  • Storage: Keep in airtight containers away from oxidizers and heat sources (flammable liquid category 2).
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Measures: Eye exposure requires 15-minute flushing with water; skin contact demands immediate soap-and-water washing .

Advanced: What computational methods are effective in predicting the reactivity of this compound in nucleophilic environments?

Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the allylamino group’s lone pair on nitrogen may dominate reactivity.
  • Molecular Dynamics (MD) Simulations: Models solvation effects and transition states in reactions (e.g., Michael addition).
  • QSPR Models: Relate molecular descriptors (e.g., Hammett σ values) to reaction rates. PubChem data (CID-specific properties) can guide parameter selection .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

  • IR Spectroscopy: Confirms functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, N–H bend at ~1600 cm⁻¹).
  • NMR Spectroscopy: ¹H NMR identifies allyl protons (δ 5.0–5.8 ppm, multiplet) and methyl ester (δ 3.6 ppm, singlet). ¹³C NMR resolves carbonyl (δ ~170 ppm) and quaternary carbons.
  • Mass Spectrometry (EI-MS): Molecular ion [M]⁺ and fragmentation patterns (e.g., loss of CH₃O– group) provide structural clues .

Advanced: How do structural modifications at the allylamino group influence the compound’s biological activity?

Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Alkyl Chain Extension: Increasing chain length (e.g., replacing allyl with pentenyl) may enhance lipophilicity and blood-brain barrier penetration.
    • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂) on the benzene ring (in derivatives) can modulate anti-epileptic activity, as seen in dihydrouracil analogs.
    • In Vitro Assays: Test cytotoxicity (MTT assay) and receptor binding (e.g., GABAₐ modulation for anticonvulsant effects). Pharmacokinetic profiling (Caco-2 permeability, microsomal stability) further refines lead candidates .

Advanced: What strategies mitigate purification challenges for this compound in polar solvents?

Answer:

  • Counterion Pairing: Use trifluoroacetic acid (TFA) to protonate the allylamino group, improving solubility in non-polar solvents for extraction.
  • Crystallization Optimization: Screen solvent mixtures (e.g., ethanol/water) and cooling rates to enhance crystal yield.
  • HPLC-Purification: Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., unreacted propionitrile) .

Basic: How can stability studies be designed to assess this compound under varying pH conditions?

Answer:

  • Forced Degradation: Expose the compound to acidic (0.1 M HCl), neutral (H₂O), and basic (0.1 M NaOH) conditions at 40°C for 24–72 hours.
  • Analytical Monitoring: Track degradation via HPLC (retention time shifts) and LC-MS (identification of hydrolysis products, e.g., propionic acid derivatives).
  • Kinetic Modeling: Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.